1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine
Description
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a methoxy group, and a benzyl ether moiety
Properties
IUPAC Name |
1-ethyl-N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-24-19(21-22-23-24)20-12-16-6-5-7-17(25-3)18(16)26-13-15-10-8-14(2)9-11-15/h5-11H,4,12-13H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLVRJTSOZGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzyl Ether: This step involves the reaction of 3-methoxy-2-hydroxybenzyl alcohol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Introduction of the Tetrazole Ring: The benzyl ether intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Ethylation: The final step involves the ethylation of the tetrazole derivative using ethyl iodide in the presence of a base like sodium hydride.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. The benzyl ether moiety may enhance the compound’s ability to penetrate cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine include other tetrazole derivatives and benzyl ethers. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a tetrazole ring with a methoxybenzyl ether, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 1-ethyl-N-{3-methoxy-2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
- 1-ethyl-N-{3-methoxy-2-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
- 1-ethyl-N-{3-methoxy-2-[(4-bromobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
These compounds can be compared based on their reactivity, stability, and biological activity to highlight the unique features of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
